An In-Depth Technical Guide to the Chemical Properties of Diallylamine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Diallylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallylamine hydrochloride (C₆H₁₁N·HCl) is a cationic monomer that serves as a versatile building block in a multitude of chemical applications. Its unique structure, featuring two reactive allyl groups and a primary amine salt, makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This guide provides a comprehensive overview of the chemical and physical properties of diallylamine hydrochloride, detailed experimental protocols for their determination, and an exploration of its reactivity and spectroscopic characteristics.
Chemical and Physical Properties
Diallylamine hydrochloride is a white to light yellow crystalline powder. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClN | --INVALID-LINK-- |
| Molecular Weight | 133.62 g/mol | --INVALID-LINK-- |
| Melting Point | 166-168 °C | --INVALID-LINK-- |
| pKa | 9.29 (for parent amine) | --INVALID-LINK-- |
| Water Solubility | Almost transparent in water | --INVALID-LINK-- |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid organic compound like diallylamine hydrochloride.
Objective: To determine the temperature range over which diallylamine hydrochloride transitions from a solid to a liquid.
Materials:
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Diallylamine hydrochloride sample
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or similar)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: Ensure the diallylamine hydrochloride sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind the crystalline sample into a fine powder using a mortar and pestle.
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Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Approximate Melting Point Determination: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/minute) to get a rough estimate of the melting range.
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Accurate Melting Point Determination: With a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/minute.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Quantitative Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound in a solvent.
Objective: To determine the saturation concentration of diallylamine hydrochloride in water at a specified temperature.
Materials:
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Diallylamine hydrochloride
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Deionized water
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Temperature-controlled orbital shaker or water bath
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Analytical balance
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Volumetric flasks and pipettes
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Syringe filters (e.g., 0.45 µm, compatible with aqueous solutions)
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Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
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Preparation of a Saturated Solution: Add an excess amount of diallylamine hydrochloride to a known volume of deionized water in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Place the flask in a temperature-controlled shaker or water bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
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Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.
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Quantification: Accurately dilute the filtered solution with deionized water to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve) to determine the concentration of diallylamine hydrochloride.
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Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as g/L or mol/L.
Determination of pKa by Potentiometric Titration
This protocol details the determination of the acid dissociation constant (pKa) of diallylamine hydrochloride by potentiometric titration.
Objective: To determine the pKa of the diallylammonium ion.
Materials:
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Diallylamine hydrochloride
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water
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pH meter with a combination electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
-
Solution Preparation: Accurately weigh a known amount of diallylamine hydrochloride and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
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Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the diallylammonium ions have been neutralized. This point corresponds to the midpoint of the steep rise in the titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point.
Reactivity and Stability
Diallylamine hydrochloride exhibits reactivity characteristic of both an amine salt and a compound containing carbon-carbon double bonds.
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Acidity and Basicity: As the hydrochloride salt of a secondary amine, it is acidic in nature. Treatment with a strong base will deprotonate the ammonium ion to yield the free base, diallylamine. Diallylamine itself is a moderately strong base.
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Polymerization: One of the most significant chemical properties of diallylamine hydrochloride is its ability to undergo cyclopolymerization.[1] The presence of two allyl groups allows for a free-radical initiated polymerization process that proceeds via an alternating intramolecular-intermolecular mechanism, leading to the formation of a polymer chain containing five- and/or six-membered rings.[2][3] This reaction is a cornerstone of its utility in producing water-soluble cationic polyelectrolytes.
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Reactions of the Alkene Groups: The allyl groups can undergo typical alkene reactions, such as addition reactions with halogens, hydrogen halides, and oxidation. However, in the context of its primary applications, the polymerization of these groups is the most prominent reaction.
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Thermal Decomposition: Upon heating, diallylamine hydrochloride can decompose. The thermal decomposition of its polymer, poly(diallylamine hydrochloride), has been studied and shows multiple stages of decomposition.[4][5] The initial weight loss is often attributed to the loss of water and volatile components, followed by the decomposition of the polymer backbone at higher temperatures.
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Incompatibilities: Diallylamine hydrochloride is incompatible with strong oxidizing agents and strong bases.[6] Contact with strong bases will liberate the flammable and corrosive free diallylamine.
Spectroscopic Data
FTIR Spectroscopy
The FTIR spectrum of diallylamine hydrochloride displays characteristic peaks corresponding to its functional groups. Key absorptions include:
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N-H stretching: A broad band in the region of 3000-2700 cm⁻¹ is characteristic of the stretching vibrations of the N-H bond in the secondary ammonium salt.
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C-H stretching: Peaks just above 3000 cm⁻¹ are attributed to the sp² C-H stretching of the alkene groups, while those just below 3000 cm⁻¹ correspond to the sp³ C-H stretching of the methylene groups.
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C=C stretching: A peak around 1645 cm⁻¹ is indicative of the carbon-carbon double bond stretch of the allyl groups.
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N-H bending: A peak in the region of 1600-1500 cm⁻¹ can be assigned to the N-H bending vibration.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of diallylamine hydrochloride provides detailed information about the structure.[7]
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Allylic Protons (-CH₂-N): A multiplet appears for the protons on the carbons adjacent to the nitrogen.
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Vinyl Protons (=CH- and =CH₂): The protons on the double bond give rise to complex multiplets in the downfield region of the spectrum.
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N-H Proton: The proton on the nitrogen may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon environments in the molecule.[1]
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Allylic Carbons (-CH₂-N): A signal for the carbon atoms attached to the nitrogen.
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Vinyl Carbons (=CH- and =CH₂): Two distinct signals in the downfield region corresponding to the sp² hybridized carbons of the double bond.
Mandatory Visualizations
Cyclopolymerization of Diallylamine Hydrochloride
The following diagram illustrates the free-radical initiated cyclopolymerization of diallylamine hydrochloride, showing the key initiation, propagation (intramolecular cyclization and intermolecular addition), and termination steps.
References
- 1. spectrabase.com [spectrabase.com]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Thermal Property of Poly(Allylamine Hydrochloride) | Scientific.Net [scientific.net]
- 6. nj.gov [nj.gov]
- 7. DIALLYLAMINE HYDROCHLORIDE(6147-66-6) 1H NMR spectrum [chemicalbook.com]
